molecular formula C18H19FN2S B5779856 1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine

1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine

Cat. No. B5779856
M. Wt: 314.4 g/mol
InChI Key: RJROPPPKHHPVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It has been shown to act as a partial agonist at these receptors, which can lead to the modulation of various physiological functions.
Biochemical and Physiological Effects:
1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of serotonin receptor activity, the regulation of appetite and sleep, and the potential to act as an antidepressant and anxiolytic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine in lab experiments is its potential to modulate serotonin receptor activity, which can help researchers better understand the role of these receptors in various physiological functions. However, one of the limitations of using this compound is the potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine. One potential direction is the investigation of its potential as a therapeutic agent for various psychiatric disorders, such as depression and anxiety. Another potential direction is the exploration of its effects on other physiological functions, such as pain perception and immune system regulation. Additionally, the development of more selective agonists and antagonists for serotonin receptors may help to better understand the role of these receptors in various physiological functions.

Synthesis Methods

The synthesis of 1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine involves the reaction of 1-benzylpiperazine with carbon disulfide and 4-fluorobenzyl chloride in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have both agonist and antagonist effects on serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2S/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJROPPPKHHPVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione

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